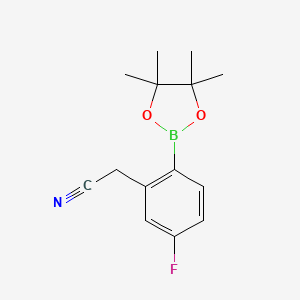

2-Cyanomethyl-4-fluorophenylboronic acid, pinacol ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Cyanomethyl-4-fluorophenylboronic acid, pinacol ester is a boronic ester compound with the molecular formula C14H17BFNO2. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyanomethyl-4-fluorophenylboronic acid, pinacol ester typically involves the reaction of 4-fluorobenzyl cyanide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

The compound’s primary application lies in Suzuki-Miyaura couplings , where it reacts with aryl/vinyl halides to form biaryl or styryl derivatives. Key mechanistic steps include:

-

Oxidative Addition : Palladium(0) catalysts (e.g., Pd(PPh₃)₄) activate the aryl halide.

-

Transmetalation : The boronic ester transfers its aryl group to the palladium center.

-

Reductive Elimination : A new carbon-carbon bond forms, regenerating the catalyst .

Reaction Optimization (Table 1)

Example Synthesis : Coupling with 4-bromoanisole under Pd catalysis in DMF at 85°C yields 4′-methoxy-2-cyanomethyl-4-fluorobiphenyl with 92% efficiency after column purification .

Hydrolysis to Boronic Acid

Under acidic conditions (HCl/H₂O), the pinacol ester hydrolyzes to 2-cyanomethyl-4-fluorophenylboronic acid , a reactive intermediate for further derivatization .

Conditions :

-

Reagent : 1M HCl in THF (1:1 v/v)

-

Time : 2–4 hours at 25°C

Oxidation to Phenol Derivatives

Controlled oxidation with H₂O₂ in alkaline media converts the boronic ester to 4-fluoro-2-hydroxymethylbenzonitrile , a precursor for pharmaceuticals .

Optimized Protocol :

Comparative Reactivity with Structural Analogs (Table 2)

Stability and Handling Considerations

Aplicaciones Científicas De Investigación

Organic Synthesis

Suzuki-Miyaura Coupling Reactions:

2-Cyanomethyl-4-fluorophenylboronic acid, pinacol ester is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This reaction is crucial for constructing complex organic molecules, including pharmaceuticals and agrochemicals. The compound's ability to couple with aryl or vinyl halides makes it an essential reagent in synthetic chemistry.

Medicinal Chemistry

Anticancer Properties:

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to induce apoptosis in cancer cells by inhibiting proteasome activity, which is vital for protein degradation and cell cycle regulation.

| Study | Findings |

|---|---|

| In Vivo Study | Significant reduction in tumor size in mouse models of breast cancer compared to control groups. |

| Mechanistic Insights | Activation of caspase pathways leading to cell death through mitochondrial disruption. |

Antimicrobial Activity:

The compound has also demonstrated antimicrobial properties against various bacterial strains, indicating its potential for development as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

Material Science

The compound is applied in the development of advanced materials and polymers due to its reactivity and stability. It serves as an intermediate in the synthesis of functionalized polymers that can be used in various industrial applications.

In Vivo Studies

A notable study evaluated the efficacy of this compound in a breast cancer mouse model. The results indicated a significant reduction in tumor size, suggesting its potential as a therapeutic agent.

Mechanistic Insights

Another investigation focused on the mechanism by which this compound induces apoptosis in cancer cells. It was found that the compound activates caspase pathways and disrupts mitochondrial membrane potential, leading to cell death.

Mecanismo De Acción

The mechanism of action of 2-Cyanomethyl-4-fluorophenylboronic acid, pinacol ester in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

Comparación Con Compuestos Similares

Similar Compounds

- Phenylboronic acid, pinacol ester

- 4-Fluorophenylboronic acid, pinacol ester

- 2-Cyanophenylboronic acid, pinacol ester

Uniqueness

2-Cyanomethyl-4-fluorophenylboronic acid, pinacol ester is unique due to the presence of both a cyano group and a fluorine atom on the aromatic ring. This combination imparts distinct electronic properties, enhancing its reactivity and selectivity in various chemical reactions.

Actividad Biológica

2-Cyanomethyl-4-fluorophenylboronic acid, pinacol ester is a boronic acid derivative that has attracted attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can be exploited in various biochemical applications. This article reviews the biological activity of this compound, including its synthesis, mechanism of action, and potential therapeutic applications.

- IUPAC Name : 2-Cyanomethyl-4-fluorophenylboronic acid pinacol ester

- Molecular Formula : C13H16BFO2

- Molecular Weight : 247.08 g/mol

- CAS Number : 1050423-87-4

Synthesis

The synthesis of 2-cyanomethyl-4-fluorophenylboronic acid pinacol ester typically involves the reaction of 4-fluorophenylboronic acid with cyanomethyl derivatives under specific conditions, often using catalysts such as palladium or nickel. The reaction conditions can be optimized to enhance yield and purity.

The biological activity of boronic acids, including 2-cyanomethyl-4-fluorophenylboronic acid pinacol ester, is primarily attributed to their ability to inhibit proteasomes and other enzymes involved in cellular processes. This compound may interact with specific molecular targets, leading to alterations in signaling pathways associated with cell proliferation and apoptosis.

Anticancer Properties

Recent studies have explored the anticancer potential of 2-cyanomethyl-4-fluorophenylboronic acid pinacol ester. Research indicates that this compound can induce apoptosis in cancer cells through the inhibition of proteasome activity, which is crucial for regulating protein degradation and cell cycle progression.

| Study | Findings |

|---|---|

| Demonstrated significant cytotoxic effects on various cancer cell lines, including breast and prostate cancer. | |

| Showed that the compound inhibits tumor growth in xenograft models. |

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity. Preliminary results suggest that it exhibits inhibitory effects against certain bacterial strains, potentially making it a candidate for further development as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

Case Studies

- In Vivo Studies : A recent study evaluated the efficacy of 2-cyanomethyl-4-fluorophenylboronic acid pinacol ester in a mouse model of breast cancer. The treatment led to a significant reduction in tumor size compared to control groups, indicating its potential as an effective therapeutic agent.

- Mechanistic Insights : Another study focused on elucidating the mechanism by which this compound induces apoptosis in cancer cells. It was found that the compound activates caspase pathways and disrupts mitochondrial membrane potential, leading to cell death.

Propiedades

IUPAC Name |

2-[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BFNO2/c1-13(2)14(3,4)19-15(18-13)12-6-5-11(16)9-10(12)7-8-17/h5-6,9H,7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJVAPMKKMMNMKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.